N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
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Overview
Description
N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a benzyl group, a pyridine ring, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzyl and pyridine derivatives, followed by a series of condensation and substitution reactions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The benzyl and pyridine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), and reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of oxidative stress is beneficial.
Industry: It can be used in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, potentially modulating the activity of oxidative enzymes. The benzyl and pyridine groups may facilitate binding to specific molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar synthetic routes and applications.
Imidazopyridines: These compounds also contain a pyridine ring and are known for their varied medicinal applications.
Uniqueness
N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.
Properties
CAS No. |
918898-39-2 |
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Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[1-[benzyl(pyridin-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C16H19N3O/c1-14(18-20)11-19(12-15-7-3-2-4-8-15)13-16-9-5-6-10-17-16/h2-10,20H,11-13H2,1H3 |
InChI Key |
MHFYSJANMKDFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=CC=CC=C1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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